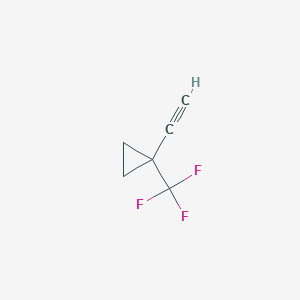

1-Ethynyl-1-(trifluoromethyl)cyclopropane

Description

Significance of Trifluoromethylated and Ethynylated Cyclopropane (B1198618) Scaffolds in Modern Organic Synthesis

The incorporation of trifluoromethyl (CF3) groups and ethynyl (B1212043) (C≡CH) groups into organic molecules offers distinct advantages, making a scaffold like 1-Ethynyl-1-(trifluoromethyl)cyclopropane particularly significant.

Trifluoromethyl Group: The CF3 group is a prominent feature in medicinal chemistry. researchgate.net Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. researchgate.netorganic-chemistry.org In the context of a cyclopropane ring, the CF3 group imparts conformational rigidity and can influence the molecule's electronic properties, making it an attractive synthon for pharmaceuticals and agrochemicals. rsc.orgmdpi.comorganic-chemistry.org

Ethynyl Group: The ethynyl group is a versatile functional handle in organic synthesis. It serves as a key participant in a variety of powerful coupling reactions, including the Nobel Prize-winning "click chemistry" (specifically, the copper-catalyzed azide-alkyne cycloaddition), Sonogashira couplings, and Glaser couplings. This allows for the straightforward linkage of the cyclopropane core to other molecules, facilitating the construction of complex structures. The alkyne itself can also be hydrogenated or hydrated to access other functional groups.

The combination of a stabilizing, bio-enhancing CF3 group with a synthetically versatile ethynyl group on a rigid cyclopropane platform makes this compound a potentially valuable building block for creating novel chemical entities with tailored properties.

Evolution of Synthetic Strategies for Highly Functionalized Cyclopropanes

The synthesis of cyclopropanes bearing sensitive or electronically demanding functional groups has evolved considerably. Early methods often lacked generality or required harsh conditions. Modern strategies offer greater efficiency, control, and functional group tolerance. The synthesis of a geminally substituted cyclopropane like this compound would require a sophisticated approach.

Several key strategies have been developed for the synthesis of trifluoromethyl-substituted cyclopropanes, which could be adapted for the target molecule:

Carbene Transfer Reactions: The most direct method involves the reaction of an alkene with a trifluoromethylcarbene source. organic-chemistry.org 2-Diazo-1,1,1-trifluoroethane (CF3CHN2) is a common reagent for this transformation, which can be catalyzed by various transition metals, such as rhodium and copper, to promote the cyclopropanation of olefins. rsc.orgnih.gov Enantioselective versions of these reactions have been developed using chiral catalysts, allowing for the synthesis of specific stereoisomers. rsc.org

[3+2] Cycloaddition-N2 Extrusion: A two-step approach involves the [3+2] cycloaddition of an electron-deficient alkene with CF3CHN2 to form an intermediate pyrazoline, which then thermally or photochemically extrudes nitrogen gas (N2) to collapse into the cyclopropane ring. wikipedia.org

Simmons-Smith and Related Reactions: The classical Simmons-Smith reaction uses an organozinc carbenoid (ICH2ZnI) to cyclopropanate alkenes. tcichemicals.com While traditionally used for generating simple cyclopropanes, modifications of this reaction could potentially be applied to appropriately substituted fluorinated precursors. organic-chemistry.orgwikipedia.orgmdpi.com

Deoxyfluorination: Another approach involves the synthesis of a cyclopropane ring with a precursor functional group, such as a carboxylic acid, which is then converted to the trifluoromethyl group. Reagents like sulfur tetrafluoride (SF4) can achieve this transformation, though their reactivity can limit functional group compatibility. researchgate.net

A plausible synthetic route to this compound would likely involve the cyclopropanation of a suitable precursor alkene, such as 2-(trifluoromethyl)but-1-en-3-yne, using a modern carbene transfer methodology. The table below summarizes general findings for some of these advanced synthetic methods.

| Method | Catalyst/Reagent | Typical Substrate | Typical Yield | Key Features |

| Rhodium-Catalyzed Carbene Transfer | Rh2(OAc)4, Rh2(R-PTAD)4 | Styrenes, Alkenes | 60-98% | High diastereoselectivity and enantioselectivity possible. rsc.org |

| Copper-Catalyzed Carbene Transfer | Cu(I) salts | Aromatic and Aliphatic Alkenes | Good to very good | Uses an inexpensive catalyst, mild reaction conditions. mdpi.com |

| Base-Mediated Cycloaddition | K3PO4 | Dienes and Enynes | up to 89% | Transition-metal-free, uses an inexpensive inorganic base. researchgate.net |

| [3+2] Cycloaddition / N2 Extrusion | CF3CHN2 (in situ) | Electron-poor Alkenes | 39-90% | Metal-free two-step approach, scalable. wikipedia.org |

Theoretical Frameworks for Understanding Cyclopropane Reactivity and Strain

The unique chemical nature of cyclopropane is a direct result of its geometric and electronic structure. The three carbon atoms are forced into a planar triangle, resulting in C-C-C bond angles of 60°. This is a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon, leading to substantial angle strain . nih.govuni.lu Furthermore, the C-H bonds on adjacent carbons are eclipsed, introducing torsional strain . uni.lunih.gov Together, these factors contribute to the high ring strain of cyclopropane (approximately 27.5 kcal/mol). researchgate.net

Two primary models describe the bonding in cyclopropane:

Coulson-Moffitt Model: This model proposes that the carbon atoms use orbitals with increased p-character (approximately sp⁵) for the C-C bonds to accommodate the small inter-orbital angle. This results in "bent bonds" or "banana bonds," where the maximum electron density lies outside the direct line connecting the carbon nuclei. This outward curvature of the C-C bonds gives them partial π-character, explaining why cyclopropane can sometimes react like an alkene. researchgate.net

Walsh Model: This model describes the bonding using a set of molecular orbitals. It considers a basis set of sp² hybridized orbitals for each CH2 group. The C-C sigma bonds are formed from the overlap of these sp² orbitals directed towards the center of the ring, while the remaining p-orbitals overlap to form a set of three molecular orbitals reminiscent of an aromatic system. mdpi.comresearchgate.netresearchgate.net

The introduction of substituents like trifluoromethyl and ethynyl groups onto the same carbon atom of a cyclopropane ring would have profound and competing electronic effects.

Trifluoromethyl Group Effect: As a potent sigma- and inductive-electron-withdrawing group, the CF3 substituent would polarize the cyclopropane ring. It would pull electron density away from the ring carbons, potentially weakening the adjacent (vicinal) C-C bonds and strengthening the opposite (distal) C-C bond. This polarization enhances the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic ring-opening reactions.

Ethynyl Group Effect: The ethynyl group is also electron-withdrawing due to the sp-hybridization of its carbon atoms, but it possesses a π-system. This π-system can interact with the Walsh orbitals of the cyclopropane ring. The nature of this interaction (donating or accepting) can influence the stability and reactivity of the ring.

| Compound | C-C Bond Length (Å) | Ring Strain (kcal/mol) | Key Structural Feature |

| Cyclopropane | ~1.510 | ~27.5 | Bent C-C bonds from 60° angles. researchgate.net |

| Trifluoromethylcyclopropane | Vicinal bonds may lengthen, distal bond may shorten (predicted) | Strain may be altered by electronic effects. | Strong inductive withdrawal from CF3 group. |

| Ethynylcyclopropane | Vicinal bonds may shorten due to conjugation | Strain can be influenced by π-system interaction | Conjugation between alkyne π-system and ring orbitals. |

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-1-(trifluoromethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3/c1-2-5(3-4-5)6(7,8)9/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQADGFBLIVHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101747-65-1 | |

| Record name | 1-ethynyl-1-(trifluoromethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cutting Edge Synthetic Methodologies for 1 Ethynyl 1 Trifluoromethyl Cyclopropane and Analogous Structures

Catalytic Cyclopropanation Approaches

Recent advancements in synthetic organic chemistry have led to the development of sophisticated catalytic methods for the synthesis of complex molecular architectures. Among these, the construction of the strained cyclopropane (B1198618) ring, particularly when substituted with a trifluoromethyl group, has garnered significant attention due to the unique chemical and physical properties this moiety imparts to bioactive molecules. This section details cutting-edge catalytic cyclopropanation approaches for synthesizing 1-ethynyl-1-(trifluoromethyl)cyclopropane and analogous structures, focusing on dirhodium-catalyzed and photocatalytic strategies.

Dirhodium-Catalyzed Cyclopropanation Reactions

Dirhodium(II) paddlewheel complexes are exceptionally effective catalysts for the decomposition of diazo compounds, leading to the formation of transient rhodium carbene intermediates. These electrophilic species are central to a wide array of chemical transformations, most notably the cyclopropanation of alkenes. The synthesis of trifluoromethyl-substituted cyclopropanes via this methodology offers a direct and efficient route to this valuable structural motif. nih.govnih.gov

The core of the dirhodium-catalyzed cyclopropanation lies in the reaction of an alkene with a rhodium carbene, which is generated in situ from a diazo precursor. For the synthesis of trifluoromethylated cyclopropanes, diazo compounds bearing a CF₃ group, such as 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂), are employed as carbene donors. acs.org The dirhodium catalyst facilitates the extrusion of dinitrogen (N₂) from the diazo compound, forming a highly reactive rhodium-associated carbene. This intermediate is then transferred to an alkene in a formal [2+1] cycloaddition to yield the desired cyclopropane ring. nih.govnih.gov

The reaction is versatile, accommodating a range of alkenes and functionalized diazo compounds. For instance, trifluoromethyl N-triftosylhydrazones have been successfully used as carbene precursors for the dearomative cyclopropanation of indoles, demonstrating the utility of diazo surrogates in these transformations. researchgate.netnih.gov This method enables the rapid construction of diverse cyclopropane-fused indolines that feature a trifluoromethylated quaternary stereocenter. researchgate.netnih.gov The general mechanism involves the catalytic cycle where the Rh(II) complex reacts with the diazo compound to form the carbene, which then reacts with the alkene to release the cyclopropane product and regenerate the catalyst. Engineered myoglobin (B1173299) variants have also been shown to catalyze the cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane, highlighting the potential of biocatalytic approaches for these transformations. acs.org

Achieving stereocontrol in the formation of the cyclopropane ring is a critical challenge, particularly when creating chiral centers. Asymmetric induction in dirhodium-catalyzed cyclopropanation is accomplished by using chiral catalysts. These catalysts are typically dirhodium(II) tetracarboxylate complexes where the carboxylate ligands are derived from chiral amino acids or other chiral building blocks. nih.gov The chiral environment created by these ligands around the active rhodium center dictates the trajectory of the incoming alkene, thereby controlling the stereochemistry of the newly formed stereocenters.

High levels of enantioselectivity (up to 99% ee) have been reported for the asymmetric cyclopropanation of indoles using trifluoromethyl N-triftosylhydrazones, leading to products with a trifluoromethylated quaternary stereocenter. nih.gov The choice of catalyst is crucial and often depends on the specific substrate and diazo compound used. nih.govacs.org For example, in the cyclopropanation of fluorinated alkenes with diazo reagents, catalysts such as Rh₂((S)-TCPTTL)₄ and Rh₂((S)-BTPCP)₄ have proven to be highly efficient in providing cyclopropane derivatives with excellent enantioselectivities. nih.govacs.org The reaction conditions, including solvent and temperature, also play a significant role in optimizing the asymmetric induction. nih.gov

Table 1: Examples of Asymmetric Rhodium-Catalyzed Cyclopropanation

| Catalyst | Diazo Precursor Type | Alkene Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Dirhodium(II) Complex | Trifluoromethyl N-triftosylhydrazones | Indoles | Up to 99% | nih.gov |

| Rh₂(S-DOSP)₄ | Trimethylsilylethyl (TMSE) aryldiazoacetates | Styrene (B11656) | 87-96% | nih.gov |

| Rh₂(R-BPCP)₄ | Trichloroethyl (TCE) aryldiazoacetates | Styrene | 85-98% | nih.gov |

| Rh₂(S-TCPTAD)₄ | Substituted aryldiazoacetates | Electron-deficient alkenes | Up to 98% | rsc.org |

The design of the chiral ligands tethered to the dirhodium core is the cornerstone of achieving high stereocontrol. The ligands, typically chiral carboxylates or amidates, form a chiral "pocket" or "calyx" around the catalytically active rhodium site where the carbene is generated. acs.orgnih.gov The steric and electronic properties of these ligands are meticulously tuned to create a highly organized transition state that favors the formation of one enantiomer over the other.

For example, the N-phthalimido substituents on tert-leucine-derived ligands have been observed to adopt a specific conformation that creates a chiral calyx around the carbene. nih.gov This structure effectively shields one face of the carbene, directing the alkene to approach from the less hindered side and thus ensuring high enantioselectivity. nih.gov Computational studies and experimental evidence have shown that even subtle modifications to the ligand structure can have a profound impact on the stereochemical outcome. acs.org Heteroleptic dirhodium complexes, which contain a mix of different ligands, have also been developed. In some cases, an inter-ligand hydrogen bond between an amidate and the ester group of the rhodium carbene intermediate plays a crucial role in the stereodetermining step. acs.org The development of new ligands often involves considering stereoelectronic effects to create conformationally defined and electron-rich environments that enhance catalytic activity and selectivity. nih.govresearchgate.net

Photocatalytic Strategies for Radical Cyclopropanation

In contrast to the metal-carbene mediated pathways, photocatalytic methods offer a distinct approach to cyclopropanation that proceeds through radical intermediates. These methods leverage visible light to generate reactive species under mild conditions, often exhibiting broad functional group tolerance and unique reactivity patterns. nih.govyoutube.com

A novel photocatalytic strategy for 1-(trifluoromethyl)cyclopropanation involves the direct generation of 1-(trifluoromethyl)cyclopropyl radicals. acs.org This is achieved using a specifically designed, bench-stable sulfonium (B1226848) salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, as a radical precursor. acs.orgnih.gov

Under mild photochemical conditions and in the presence of a suitable photocatalyst, this reagent efficiently releases the desired 1-(trifluoromethyl)cyclopropyl radical. acs.org The proposed mechanism suggests that irradiation of a photoactive complex triggers a single electron transfer (SET) event, which leads to the fragmentation of the sulfonium salt and the release of the trifluoromethylcyclopropyl radical. acs.org This highly reactive radical can then engage in subsequent reactions, such as addition to (hetero)arenes or silyl (B83357) enol ethers, to install the trifluoromethylcyclopropyl motif. acs.orgnih.gov This approach is notable for its operational simplicity and its ability to function under mild conditions, making it a valuable tool for late-stage functionalization and the preparation of medicinally relevant building blocks. acs.orgnih.gov

Table 2: Key Features of Photocatalytic Radical Cyclopropanation

| Parameter | Description | Reference |

|---|---|---|

| Radical Precursor | 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate | acs.orgnih.gov |

| Reaction Conditions | Mild photochemical conditions (visible light) | acs.org |

| Key Intermediate | 1-(Trifluoromethyl)cyclopropyl radical | acs.org |

| Activation Mechanism | Single Electron Transfer (SET) | acs.org |

| Advantages | Broad substrate scope, high functional group compatibility, operational simplicity | acs.orgnih.gov |

Substrate Scope and Regioselectivity in Photochemical Cyclopropanation

Photochemical [2+2] cycloadditions are a powerful tool for constructing cyclobutane (B1203170) rings, which can then be transformed into cyclopropanes. nih.gov The regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric properties of the alkene substrates. nih.gov While direct photochemical synthesis of this compound is not extensively documented, the principles of photochemical cycloaddition can be applied to precursors. For instance, the photocycloaddition of an alkene with a trifluoromethyl-substituted allene (B1206475) could potentially yield a methylene-cyclobutane, which might then be elaborated to the desired cyclopropane.

A recent development in photochemical approaches involves the generation of 1-(trifluoromethyl)cyclopropyl radicals under mild conditions. nih.gov A benchtop-stable sulfonium salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, efficiently releases these radicals upon irradiation with blue LEDs. nih.gov This method allows for the incorporation of the trifluoromethylcyclopropyl motif into a wide range of (hetero)arenes and silyl enol ethers with high regioselectivity and functional group tolerance, showcasing the broad substrate scope of this photochemical strategy. nih.gov

Table 1: Substrate Scope in Photochemical Trifluoromethylcyclopropanation

| Substrate | Product | Yield (%) |

|---|---|---|

| N-Methylpyrrole | 2-(1-(Trifluoromethyl)cyclopropyl)-1-methyl-1H-pyrrole | 85 |

| Furan | 2-(1-(Trifluoromethyl)cyclopropyl)furan | 76 |

| Thiophene | 2-(1-(Trifluoromethyl)cyclopropyl)thiophene | 81 |

| Indole | 3-(1-(Trifluoromethyl)cyclopropyl)-1H-indole | 72 |

| Caffeine | 8-(1-(Trifluoromethyl)cyclopropyl)caffeine | 65 |

| Silyl enol ether of Acetophenone | 1-Phenyl-2-(1-(trifluoromethyl)cyclopropyl)ethan-1-one | 78 |

Data sourced from a study on the photochemical generation of 1-(trifluoromethyl)cyclopropyl radicals. nih.gov

Palladium-Catalyzed Cyclopropanation Methods

Palladium catalysts are highly effective in promoting the cyclopropanation of various olefins. yinshai.com These reactions often proceed through the formation of a palladium-carbene intermediate. For the synthesis of trifluoromethylated cyclopropanes, a key challenge is the generation and control of the trifluoromethyl-carbene species.

One approach involves the use of gem-difluorinated cyclopropanes as precursors. A palladium-catalyzed cross-coupling of these compounds with boronic acids can lead to the formation of monofluoroalkenes. acs.orgacs.org While not a direct cyclopropanation to form the target molecule, this method highlights palladium's role in manipulating fluorinated three-membered rings. acs.orgacs.org Another strategy is the palladium-catalyzed trifluoromethylation of vinyl triflates or nonaflates, providing access to trifluoromethylated alkenes which could serve as precursors for cyclopropanation. mit.edu A notable palladium-catalyzed cyclopropanation involves the reaction of sulfoxonium ylides with norbornene derivatives, demonstrating the versatility of palladium in facilitating [2+1] annulations. rsc.org

Table 2: Palladium-Catalyzed Reactions Relevant to Trifluoromethyl-Cyclopropane Synthesis

| Reaction Type | Catalyst | Substrates | Key Feature |

|---|---|---|---|

| Cross-coupling | Pd(0) complex | gem-Difluorinated cyclopropanes, Boronic acids | C-C bond activation and β-F elimination. acs.org |

| Trifluoromethylation | Pd(dba)2 / tBuXPhos | Vinyl triflates, TMSCF3 | Direct conversion of vinyl electrophiles to trifluoromethylated alkenes. mit.edu |

| Cyclopropanation | Pd(OAc)2 | Electron-deficient olefins, Aryldiazoacetates | High diastereoselectivity for cyclopropanes from electron-poor alkenes. yinshai.com |

Heterogeneous Catalysis in Cyclopropane Synthesis

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. Chiral iron and ruthenium porphyrins have been used as both homogeneous and heterogeneous catalysts for the asymmetric cyclopropanation of styrene derivatives with 2,2,2-trifluorodiazoethane (B1242873), yielding optically active trifluoromethylphenyl cyclopropanes. researchgate.net While the enantiomeric excesses were moderate, this demonstrates the potential for using supported metal complexes in such transformations. The development of solid-supported catalysts for the synthesis of complex cyclopropanes like this compound is an area with significant potential for future research, aiming to combine the reactivity of homogeneous systems with the practical benefits of heterogeneous catalysis.

Alkynylation and Alkyne-Involving Cyclopropane Formation

Rhodium(II)-Catalyzed Alkynylcyclopropanation of Unsaturated Substrates

Rhodium(II) catalysts are exceptionally effective in promoting carbene transfer reactions from diazo compounds to a wide range of substrates. nih.gov They have been successfully employed in the asymmetric cyclopropenation of alkynes with fluorinated donor-acceptor diazoalkanes, producing valuable trifluoromethylated cyclopropenes with high enantioselectivity. d-nb.infonih.govnih.gov These strained rings can serve as versatile building blocks for further synthetic transformations.

A significant advancement is the rhodium(II)-catalyzed decarbenation of 7-alkynyl cycloheptatrienes, which generates rhodium(II)-alkynylcarbene intermediates. nih.govresearchgate.net These intermediates react with alkenes to afford cis-alkynylcyclopropanes. nih.gov This methodology provides a direct route to alkynyl-substituted cyclopropanes and showcases the ability of rhodium catalysts to control the reactivity of complex substrates. nih.govresearchgate.net The substrate scope of rhodium-catalyzed cyclopropenation includes a broad variety of both aliphatic and aromatic terminal alkynes. researchgate.netchemrxiv.org

Table 4: Rhodium(II)-Catalyzed Asymmetric Cyclopropenation of Alkynes

| Alkyne Substrate | Diazo Compound | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1-Octyne | Ethyl 2-diazo-4,4,4-trifluoroacetoacetate | [Rh2((S)-BTPCP)4] | 98 | 99:1 d-nb.info |

| Phenylacetylene | Ethyl 2-diazo-4,4,4-trifluoroacetoacetate | [Rh2((S)-BTPCP)4] | 95 | 98:2 d-nb.info |

| 3,3-Dimethyl-1-butyne | Ethyl 2-diazo-4,4,4-trifluoroacetoacetate | [Rh2((S)-BTPCP)4] | 92 | 99:1 d-nb.info |

Data from a study on the catalytic synthesis of trifluoromethyl cyclopropenes. d-nb.info

Nucleophilic Alkynylation of Carbonyl Compounds Preceding Cyclopropane Formation

A common strategy for constructing complex cyclopropanes involves a multi-step sequence where a key carbon-carbon bond is formed prior to the cyclization event. Nucleophilic alkynylation of carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation that can install the required ethynyl (B1212043) group. The resulting propargyl alcohol can then be elaborated to a cyclopropane.

For instance, the nucleophilic addition of a trifluoromethyl-containing acetylide to a suitable carbonyl precursor could generate an intermediate that is then subjected to cyclopropanation conditions. One relevant synthetic pathway involves the nucleophilic perfluoroalkylation of 2-cyanobenzaldehyde, followed by intramolecular cyclization to form 3-(perfluoroalkyl)phthalides. beilstein-journals.org While this leads to a lactone, the initial nucleophilic addition step is analogous to what would be required to introduce a trifluoromethyl group adjacent to a newly formed stereocenter. A subsequent cyclization could then form the desired three-membered ring. This stepwise approach allows for greater control over the substitution pattern of the final cyclopropane.

Direct Introduction of Ethynyl Groups onto Cyclopropane Rings

The direct installation of an ethynyl group onto a pre-existing cyclopropane ring is a formidable challenge in synthetic chemistry. Traditional methods often involve multi-step sequences that can be inefficient and lack broad applicability. However, recent advancements have begun to address this gap. While direct C-H ethynylation of a trifluoromethyl-substituted cyclopropane remains a developing area, analogous transformations on related systems provide a proof of concept. For instance, rhodium-catalyzed reactions have been shown to facilitate the coupling of terminal alkynes with various substrates, suggesting a potential pathway for the direct ethynylation of a suitably activated trifluoromethylcyclopropane precursor. The primary obstacle lies in the selective activation of a C-H bond on the cyclopropane ring without disrupting the strained three-membered structure or the robust trifluoromethyl group.

Strategies for Introducing Trifluoromethyl Groups

The incorporation of a trifluoromethyl (CF3) group can dramatically alter the physical, chemical, and biological properties of a molecule. Several powerful strategies have been devised to introduce this crucial functional group into cyclopropane frameworks.

Trifluoromethyl Diazo Compounds as Precursors

Trifluoromethylated diazo compounds, such as 2-diazo-1,1,1-trifluoroethane (CF3CHN2), have emerged as highly effective reagents for the synthesis of trifluoromethyl-substituted cyclopropanes. organic-chemistry.orgnih.gov These reagents serve as trifluoromethylcarbene precursors in metal-catalyzed cyclopropanation reactions with a variety of alkenes. researchgate.netnih.govrochester.edu The reaction proceeds via the decomposition of the diazo compound by a metal catalyst, typically based on rhodium, copper, or cobalt, to generate a metal-carbene intermediate. nih.govthieme-connect.comresearchgate.net This intermediate then reacts with an alkene in a [2+1] cycloaddition to furnish the desired trifluoromethyl-substituted cyclopropane. researchgate.net The versatility of this method allows for the synthesis of a wide array of cyclopropane derivatives by simply varying the alkene substrate. organic-chemistry.org For instance, reactions with styrene derivatives have been shown to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity when chiral catalysts are employed. organic-chemistry.org

Use of Trifluoromethyltrimethylsilane as a Carbene Source

Trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, is another valuable tool for introducing the trifluoromethyl group. While its primary application is as a nucleophilic trifluoromethylating agent, under specific conditions, it can serve as a precursor for difluorocarbene (:CF2), which can then undergo cyclopropanation reactions. However, its direct use as a trifluoromethylcarbene source for the synthesis of this compound is not a commonly reported methodology. The more prevalent pathway involves the generation of a trifluoromethyl-substituted intermediate which is then further functionalized.

Halotrifluoromethylation and Cyanotrifluoromethylation of Unsaturated Systems

The radical-mediated addition of a trifluoromethyl group and another functional group, such as a halogen or a cyano group, across a double or triple bond offers an alternative route to trifluoromethylated compounds. For the synthesis of cyclopropanes, this strategy would typically involve the trifluoromethylation of an alkene followed by a subsequent ring-closing reaction. For example, the radical addition of Togni's reagent or other electrophilic trifluoromethylating agents to an appropriately functionalized diene could initiate a cascade reaction leading to a cyclopropane ring. While powerful for the synthesis of various fluorinated molecules, the direct, one-step synthesis of this compound via these methods is not a standard approach and would require a specifically designed substrate.

Diastereoselective and Enantioselective Synthesis of this compound Frameworks

Controlling the stereochemistry of the cyclopropane ring is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. Significant efforts have been directed towards the development of diastereoselective and enantioselective methods to synthesize these complex structures.

Chiral Auxiliary and Catalyst-Controlled Asymmetric Synthesis

The use of chiral auxiliaries and chiral catalysts represents the pinnacle of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. sigmaaldrich.com

In chiral auxiliary-controlled synthesis , a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comepfl.chwikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound frameworks, a chiral auxiliary could be appended to the alkene substrate prior to the cyclopropanation reaction. The steric bulk and electronic properties of the auxiliary would then favor the approach of the trifluoromethylcarbene from one face of the double bond, leading to a diastereomerically enriched product.

Catalyst-controlled asymmetric synthesis offers a more elegant and atom-economical approach. organic-chemistry.org In this strategy, a small amount of a chiral catalyst is used to generate a chiral environment around the reacting species, thereby inducing enantioselectivity. Dirhodium complexes bearing chiral ligands have proven to be particularly effective for the enantioselective cyclopropanation of alkenes with trifluoromethyl diazo compounds. organic-chemistry.org For example, the use of adamantylglycine-derived dirhodium catalysts has achieved high levels of both diastereoselectivity (>94%) and enantioselectivity (88–98% ee) in the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with styrenes. organic-chemistry.org Similarly, copper catalysts paired with chiral bisoxazoline (BOX) ligands have been successfully employed for the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, yielding versatile cyclopropylboronates with high stereocontrol. nih.govacs.org Ru(II)–Pheox catalysts have also demonstrated high efficiency in the asymmetric synthesis of various trifluoromethyl cyclopropanes. researchgate.net

More recently, biocatalysis has emerged as a powerful tool for asymmetric cyclopropanation. nih.govrochester.edunih.gov Engineered myoglobin catalysts have been utilized for the cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane, affording a variety of trans-1-trifluoromethyl-2-arylcyclopropanes in high yields and with excellent diastereo- and enantioselectivity (97–99.9% de and ee). nih.govnih.gov

The following table summarizes the performance of various chiral catalysts in the asymmetric cyclopropanation to form trifluoromethyl-substituted cyclopropanes.

| Catalyst System | Alkene Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Rh2(R-PTAD)4 | Styrene Derivatives | >94:6 | 88-98% |

| Cu(I)-tBuBOX | (E)-Styryl Pinacolboronate | 94:6 | 95:5 |

| Ru(II)–Pheox | Various Olefins | up to 98:2 | up to 96% |

| Engineered Myoglobin | Vinylarenes | 97-99.9% de | 97-99.9% ee |

| Cobalt-Salen Complex | Styrenes | up to 180:1 | 86-94% |

These cutting-edge methodologies underscore the rapid progress in the field of fluorine chemistry and asymmetric catalysis. The ability to synthesize complex molecules like this compound with high stereocontrol opens up new avenues for the discovery of novel pharmaceuticals and advanced materials.

Control of Diastereoselectivity in Cyclopropanation Reactions

The diastereoselective construction of the this compound scaffold is a nuanced process, often relying on the careful selection of reagents and reaction conditions to favor the formation of one diastereomer over another. A prominent and effective method involves the reaction of 2-trifluoromethyl-1,3-enynes with sulfur ylides. rsc.org This approach has demonstrated considerable success in establishing the desired relative stereochemistry at the newly formed stereocenters.

In a notable one-pot, two-step procedure, trifluoromethyl-activated 1,3-enynes undergo cyclopropanation with sulfur ylides under mild conditions. rsc.org This reaction proceeds without the undesirable elimination of fluoride (B91410) and predominantly yields the cis-isomer of the resulting cyclopropane. rsc.org The diastereoselectivity of this process is influenced by the nature of the sulfur ylide and the substituents on the enyne substrate. The kinetic and thermodynamic factors governing the reaction between sulfur ylides and conjugated systems play a crucial role in determining the diastereomeric outcome. nih.gov

The reaction of a silyl-protected 2-trifluoromethyl-1,3-enyne with a sulfur ylide provides a clear illustration of this diastereoselective control. The primary product of this cyclopropanation is the cis-diastereomer, formed with a diastereomeric ratio (d.r.) of over 20:1. rsc.org This high degree of selectivity underscores the utility of this methodology for accessing specific stereoisomers of trifluoromethylated cyclopropanes.

Table 1: Diastereoselective Cyclopropanation of a Trifluoromethyl-Activated 1,3-Enyne

| Reactant 1 | Reactant 2 | Major Product Diastereomer | Diastereomeric Ratio (cis:trans) |

| 2-Trifluoromethyl-1,3-enyne (silyl-protected) | Sulfur Ylide | cis-cyclopropane | >20:1 |

Epimerization and Stereoisomer Control in Multi-Step Syntheses

Control over the stereochemistry of this compound and its analogs is not limited to the initial cyclopropanation step. Post-cyclopropanation transformations, such as epimerization, offer a powerful tool for accessing diastereomers that may be difficult to obtain directly. rsc.org This is particularly valuable in multi-step syntheses where the desired stereoisomer may not be the kinetically favored product.

A compelling example of stereoisomer control through epimerization is observed in the synthesis of cyclopropanes from 2-trifluoromethyl-1,3-enynes. rsc.org Following the initial diastereoselective cyclopropanation that yields the cis-isomer, a subsequent deprotection of the triisopropylsilyl (TIPS) group using tetrabutylammonium (B224687) fluoride (TBAF) can be employed. rsc.org Interestingly, this deprotection step also facilitates a diastereoenriched epimerization, converting the cis-isomer into the trans-cyclopropane as the sole isomer. rsc.org This transformation highlights a thermodynamically controlled process that allows for a complete switch in diastereoselectivity. researchgate.net

The mechanism of this epimerization is believed to proceed through a thermodynamic pathway, where the initially formed cis-product rearranges to the more stable trans-isomer under the influence of the fluoride source. researchgate.net This strategic use of a reagent to perform both a deprotection and an epimerization in a single step exemplifies the elegance and efficiency of modern synthetic methodologies.

Table 2: Epimerization of a Trifluoromethyl-Substituted Cyclopropane

| Starting Material (Diastereomer) | Reagent | Final Product (Diastereomer) | Outcome |

| cis-cyclopropane | Tetrabutylammonium Fluoride (TBAF) | trans-cyclopropane | Complete Epimerization |

Mechanistic Investigations and Elucidation of Reaction Pathways

Understanding Carbene and Metal Carbene Reactivity

The synthesis of trifluoromethyl-substituted cyclopropanes, including 1-Ethynyl-1-(trifluoromethyl)cyclopropane, is fundamentally reliant on the chemistry of trifluoromethyl-substituted carbenes and their metal complexes. Understanding the generation, characterization, and inherent reactivity of these transient species is crucial for elucidating the mechanisms of cyclopropane (B1198618) formation.

Trifluoromethyl-substituted carbenes are highly reactive intermediates that are typically generated in situ from stable precursors. A predominant method involves the decomposition of trifluoromethyl-substituted diazo compounds, such as 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) and aryl trifluoromethyl diazomethanes. digitellinc.combohrium.comresearchgate.net This decomposition can be initiated thermally, photochemically, or, most commonly, through catalysis by transition metals. researchgate.net For instance, the use of 2-diazo-1,1,1-trifluoroethane is a key strategy for introducing the trifluoromethylcarbene moiety. nih.govacs.org Diazirines have also been employed as carbene precursors under photochemical conditions. acs.org

The direct characterization of free carbenes is challenging due to their short lifetimes. However, when stabilized as metal carbene complexes (or carbenoids), they can be thoroughly characterized. Gold(I) α-trifluoromethyl carbene complexes, for example, have been synthesized and characterized using multinuclear NMR spectroscopy and X-ray crystallography. bohrium.comresearchgate.net These studies provide critical insights into the bonding and structure of the carbene complex, revealing stabilization through π-donation from aryl substituents and backdonation from the gold center. bohrium.comresearchgate.netresearchgate.net The ground state of trifluoromethylcarbene is a triplet state, but transition metal catalysis often proceeds via singlet-metal-carbene intermediates, which influences the stereoselectivity of subsequent reactions. researchgate.netnih.govulsu.ru

The reactivity of trifluoromethyl-substituted carbenes is profoundly influenced by both electronic and steric factors.

Electronic Effects: The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property imparts a strong electrophilic character to the adjacent carbene carbon. bohrium.com This electrophilicity makes the carbene highly reactive toward electron-rich nucleophiles, such as alkenes and alkynes. beilstein-journals.org The stabilization of the carbene center can be influenced by π-donation from other substituents on the carbene carbon, which can modulate its reactivity. researchgate.net

Steric Effects: Steric hindrance plays a significant role in controlling the accessibility of the carbene center. mdpi.com Bulky substituents on the carbene precursor or on the substrate (the alkene or alkyne) can impede the approach of the reactants, affecting reaction rates and selectivity. researchgate.netacs.org For example, in cyclopropanation reactions, sterically demanding groups on the alkene can influence the diastereoselectivity of the product. researchgate.net Computational and experimental studies have shown that steric hindrance can lead to higher activation barriers, sometimes preventing the formation of highly substituted products. mdpi.comnih.gov

| Factor | Description | Impact on Reactivity | References |

|---|---|---|---|

| Electronic (CF₃ Group) | The trifluoromethyl group is strongly electron-withdrawing. | Increases the electrophilicity of the carbene, making it highly reactive towards electron-rich olefins. | bohrium.comnih.gov |

| Electronic (Other Substituents) | Electron-donating groups (e.g., aryl groups) attached to the carbene carbon can stabilize the intermediate via π-donation. | Modulates the overall electrophilicity and stability of the carbene complex. | researchgate.netresearchgate.net |

| Steric (Carbene) | Bulky groups attached to the carbene carbon. | Can hinder the approach to the alkene/alkyne, potentially lowering reaction rates or influencing stereoselectivity. | mdpi.com |

| Steric (Substrate) | Bulky groups on the alkene or alkyne substrate. | Can direct the carbene to the less hindered face of the molecule, controlling diastereoselectivity. Can also slow the reaction due to steric repulsion. | researchgate.netacs.org |

The concept of "donor-acceptor" (DA) is pivotal in cyclopropane chemistry. wiley-vch.deutexas.edu A classic donor-acceptor cyclopropane possesses a donor group (e.g., alkoxy, vinyl) and an acceptor group (e.g., ester, keto) on adjacent carbons, which polarizes the C1-C2 bond and facilitates synthetically useful ring-opening reactions. utexas.edu

In the context of trifluoromethyl-substituted carbenes, the carbene itself is a potent acceptor due to the CF₃ group. When this carbene reacts with an alkene that has a donor substituent (like an enol ether), the resulting product is a donor-acceptor cyclopropane. However, even when reacting with simple alkenes, the resulting trifluoromethyl-cyclopropane has a highly polarized C-CF₃ bond, making it an "acceptor-substituted" cyclopropane. This inherent electronic feature is a direct consequence of the carbene's properties. In some specialized cases, fluorine itself, counterintuitively, has been shown to act as a donor group in certain gem-difluorocyclopropanes, activating them for [3+2] cycloadditions. nih.govresearchgate.net The formation of this compound from an ethynyl-substituted alkene would result in a cyclopropane bearing two distinct electron-withdrawing groups (trifluoromethyl and ethynyl), leading to unique reactivity.

Detailed Analysis of Cycloaddition Mechanisms

The formation of the three-membered ring in this compound and related structures occurs primarily through cycloaddition reactions.

The most direct and common method for synthesizing cyclopropanes is the [2+1] cycloaddition of a carbene to an alkene, a reaction known as cyclopropanation. libretexts.orgyoutube.com Similarly, the reaction of a carbene with an alkyne yields a cyclopropene (B1174273) via cyclopropenation. acs.org

In these reactions, the carbene provides the one-carbon unit that adds across the two carbons of the π-bond. libretexts.org When mediated by transition metals, the reaction is believed to proceed through an electrophilic metal-carbene intermediate. acs.org The alkene attacks this intermediate, leading to the formation of the cyclopropane ring and regeneration of the catalyst. For singlet carbenes or their metal complexes, the reaction is often a concerted process, meaning the two new sigma bonds are formed simultaneously. libretexts.orgyoutube.com A key consequence of this concerted mechanism is the retention of the alkene's stereochemistry in the cyclopropane product; a cis-alkene yields a cis-substituted cyclopropane, and a trans-alkene yields a trans product. youtube.com

The synthesis of trifluoromethyl-substituted cyclopropanes is frequently achieved via transition-metal-catalyzed cyclopropanation of alkenes with a trifluoromethylcarbene precursor. researchgate.netnih.govbeilstein-journals.org A variety of catalysts, including those based on copper, rhodium, and myoglobin (B1173299), have been developed to achieve high yields and stereoselectivity. nih.govacs.orgnih.gov The reaction of trifluoromethyl carbenes with alkynes provides a route to trifluoromethyl-substituted cyclopropenes. acs.org

| Catalyst Type | Carbene Precursor | Reaction Type | Key Features | References |

|---|---|---|---|---|

| Myoglobin Biocatalysts | CF₃CHN₂ | Cyclopropanation | High diastereo- and enantioselectivity for trans-products. | nih.govacs.org |

| Engineered Protoglobins | CF₃CHN₂ | Cyclopropanation | Can be engineered to selectively produce challenging cis-diastereomers. | escholarship.org |

| Copper Iodide (CuI) | CF₃C(N₂)CF₂P(O)(OEt)₂ | Cyclopropanation | Effective for bench-stable diazo reagents with terminal alkenes. | nih.gov |

| Photocatalysis (LED) | Diazirines | Cyclopropenation | Mild, continuous-flow conditions for reaction with alkynes. | acs.org |

| Base-mediated (K₃PO₄) | CF₃CHN₂ | Cyclopropanation | Transition-metal-free synthesis from dienes and enynes. | researchgate.net |

Beyond simple [2+1] additions, trifluoromethyl-substituted cyclopropanes can be embedded within more complex molecular architectures through multicomponent or cascade reactions. These processes involve a sequence of reactions where the initial product undergoes further transformations in the same pot, often leading to a rapid increase in molecular complexity. nih.govacs.org

A common cascade strategy involves the initial generation of a trifluoromethyl radical, which then adds to a molecule containing multiple reactive sites, such as a conjugated enyne or diene. researchgate.netrsc.orgrsc.org The resulting radical intermediate can then undergo an intramolecular cyclization to form a cyclic system that includes a cyclopropane ring. For example, visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes has been developed to produce complex polycyclic aza-heterocycles containing a trifluoromethyl group. mdpi.comresearchgate.net While not forming a simple cyclopropane, these reactions illustrate the principle of using trifluoromethylation as a trigger for complex cyclization cascades. Another example involves a three-component [3+2] cycloaddition followed by a CuI-catalyzed cascade trifluoromethyl radical addition and cyclization to create fused-ring systems. nih.gov These advanced strategies demonstrate how the fundamental reactivity of trifluoromethyl-containing species can be harnessed to build intricate structures that incorporate the trifluoromethyl-cyclopropane motif as a key structural element.

Regioselectivity and Stereoselectivity in Cycloadditions

The presence of the trifluoromethyl group on the cyclopropane ring of this compound significantly influences the regioselectivity and stereoselectivity of its cycloaddition reactions. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of alkenes in 1,3-dipolar cycloadditions. researchgate.net For instance, ethylenic compounds activated by a trifluoromethyl group readily undergo cycloadditions with non-stabilized azomethine ylides to produce polysubstituted 3-trifluoromethyl-pyrrolidines in good yields, whereas their non-fluorinated counterparts are often unreactive under similar conditions. researchgate.net

In the context of synthesizing trifluoromethyl-substituted cyclopropanes, rhodium-catalyzed reactions of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes have demonstrated high diastereoselectivity (>94%) and excellent enantioselectivity (88–98%). organic-chemistry.org The choice of catalyst is crucial, with adamantylglycine-derived dirhodium complexes proving highly effective. organic-chemistry.org While these reactions work well with styrene (B11656) derivatives, unactivated alkenes exhibit lower reactivity. organic-chemistry.org

Furthermore, solvent choice can control the outcome of cycloaddition reactions. For example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) can be directed to form either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines by simply changing the solvent from 1,2-dichloroethane (B1671644) (DCE) to N,N-dimethylacetamide (DMAc). rsc.org This highlights the subtle interplay of reaction conditions in determining the product distribution. A two-step, metal-free approach involving the [3+2] cycloaddition of electron-poor alkenes with in situ generated 2,2,2-trifluorodiazoethane, followed by nitrogen extrusion, also yields trisubstituted trifluoromethyl cyclopropanes, albeit often as a mixture of diastereomers. bohrium.com

The table below summarizes the outcomes of selected cycloaddition reactions involving trifluoromethylated compounds, illustrating the influence of various factors on selectivity.

| Reactants | Catalyst/Conditions | Product(s) | Selectivity |

| 1-Aryl-2,2,2-trifluorodiazoethanes + Alkenes | Rh₂(R-PTAD)₄ | Trifluoromethyl-substituted cyclopropanes | >94% diastereoselectivity, 88-98% enantioselectivity organic-chemistry.org |

| 2-Trifluoromethyl-1,3-enynes + CF₃CHN₂ | DCE (solvent) | Bis(trifluoromethyl)cyclopropanes | Solvent-controlled rsc.org |

| 2-Trifluoromethyl-1,3-enynes + CF₃CHN₂ | DMAc (solvent) | Bis(trifluoromethyl)pyrazolines | Solvent-controlled rsc.org |

| Electron-deficient alkenes + in situ CF₃CHN₂ | Heat | Trisubstituted trifluoromethyl cyclopropanes | ~1:1 mixture of diastereomers bohrium.com |

Radical Intermediates and Radical Cascade Cyclizations

Formation and Reactivity of Cyclopropyl (B3062369) Radicals

The 1-(trifluoromethyl)cyclopropyl (TFCp) radical is a key intermediate that can be generated from suitable precursors under mild conditions. nih.gov A bench-stable sulfonium (B1226848) salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, efficiently releases the TFCp radical upon photochemical irradiation. nih.gov This radical exhibits ambiphilic character, allowing it to react with both electron-rich and electron-deficient substrates. nih.gov

Once formed, the cyclopropyl radical can participate in various transformations. A common reaction pathway for cyclopropane derivatives, in general, involves the addition of a radical to a double bond, forming a cyclopropyl-substituted carbon radical. nih.gov This intermediate can then undergo ring-opening to generate a more stable alkyl radical, which can subsequently cyclize with another part of the molecule. nih.govbeilstein-journals.org The high ring strain of the cyclopropane skeleton facilitates this ring-opening process. beilstein-journals.org For example, the reaction of methylenecyclopropanes with fluoroalkyl radicals leads to the formation of fluorinated homoallylic compounds through a radical ring-opening mechanism. nih.gov

Atom Transfer Radical Addition Mechanisms

Atom Transfer Radical Addition (ATRA) is an atom-economical method for the simultaneous formation of carbon-carbon and carbon-halogen bonds. nih.gov In the context of this compound, while specific examples are not detailed in the provided search results, the general mechanism of ATRA can be inferred. Photoredox catalysis is a modern and efficient way to initiate ATRA reactions under mild conditions. nih.gov

A typical photoredox-mediated ATRA mechanism involves the following steps:

Initiation: A photocatalyst, upon absorbing light, reaches an excited state.

Radical Generation: The excited photocatalyst interacts with a haloalkane (e.g., CF₃I), generating a trifluoromethyl radical through an oxidative or reductive quenching cycle. nih.gov

Addition: The generated radical adds to the alkyne or alkene of the substrate, such as this compound.

Atom Transfer: The resulting radical intermediate abstracts a halogen atom from another molecule of the haloalkane, propagating the radical chain and forming the final product. nih.govrsc.org

This process can be utilized to introduce vinyl trifluoromethyl groups onto olefins. nih.gov The efficiency and scope of these reactions are often broad, with high yields and tolerance for various functional groups. nih.gov Mechanistic studies suggest that in some systems, a single electron transfer (SET) generates a transient iodine radical, while the iodine-atom transfer radical addition (I-ATRA) pathway constructs an iodinated radical moiety that leads to cyclopropanation. rsc.org

Organometallic Intermediates and Transmetalation Processes

Metal-Catalyzed C-C Bond Cleavage Mechanisms

The high ring strain of cyclopropanes makes them susceptible to carbon-carbon bond cleavage reactions, which can be catalyzed by transition metals. illinois.eduacs.org These reactions provide atom-economical pathways to construct new carbon-carbon bonds and remodel molecular skeletons. illinois.edunih.gov Two primary mechanistic pathways are recognized for the transition metal-catalyzed C-C bond activation of strained ring systems: oxidative addition and β-carbon elimination. illinois.edu

Oxidative Addition: In this pathway, a low-valent transition metal complex, such as nickel, palladium, or rhodium, inserts into a C-C bond of the cyclopropane ring. illinois.edu This forms a metallacyclobutane intermediate. The regioselectivity of this cleavage (proximal vs. distal bond) can depend on the metal used. illinois.edu Subsequent reactions of the metallacycle, such as cycloadditions, can lead to a variety of cyclic products. illinois.edu

β-Carbon Elimination: This is a redox-neutral pathway that provides a complementary approach to oxidative addition. illinois.edu It is another important mechanism for C-C bond cleavage in strained rings.

Electrochemical methods have also been developed for the C-C bond cleavage and 1,3-difunctionalization of arylcyclopropanes. nih.gov These reactions proceed under catalyst-free and external-oxidant-free conditions. nih.gov Mechanistic studies indicate that an arylcyclopropane radical cation is formed via anode oxidation, which leads to the weakening and subsequent cleavage of a C-C bond, forming key benzyl (B1604629) carbonium intermediates. nih.govresearchgate.net

The table below outlines the key features of different C-C bond cleavage mechanisms in cyclopropane derivatives.

| Mechanism | Key Features | Intermediate(s) | Typical Products |

| Oxidative Addition | Metal insertion into C-C bond. illinois.edu | Metallacyclobutane illinois.edu | Bicyclic compounds illinois.edu |

| β-Carbon Elimination | Redox-neutral pathway. illinois.edu | - | Varied, complementary to oxidative addition products. |

| Electrochemical Cleavage | Anode oxidation, catalyst-free. nih.gov | Arylcyclopropane radical cation, benzyl carbonium nih.gov | 1,3-Difunctionalized molecules nih.gov |

Transformations and Reactivity Profiles of the 1 Ethynyl 1 Trifluoromethyl Cyclopropane Core

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cleavage of one of the C-C bonds of the cyclopropane ring is a characteristic reaction of this class of compounds, leading to the formation of more stable, acyclic products. These transformations can be initiated by a range of reagents and conditions, including acids, transition metals, nucleophiles, heat, or light.

In the presence of Brønsted or Lewis acids, the cyclopropane ring of 1-ethynyl-1-(trifluoromethyl)cyclopropane is susceptible to cleavage. The mechanism typically involves the protonation of the cyclopropane ring, which occurs on one of the C-C bonds, leading to a corner-protonated cyclopropane intermediate. This is followed by the cleavage of the bond opposite to the site of protonation to form a carbocation.

The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation. For this compound, the strongly electron-withdrawing nature of the trifluoromethyl group would significantly destabilize a carbocation on the adjacent carbon (C1). Therefore, cleavage of the C2-C3 bond to form a carbocation at C2 or C3, followed by rearrangement, is more plausible. The reaction is anticipated to proceed via an Sɴ2-like mechanism where a nucleophile attacks one of the methylene (B1212753) carbons (C2 or C3) concurrently with protonation and C-C bond cleavage. This pathway avoids the formation of a highly unstable primary carbocation or a carbocation alpha to the CF₃ group. The presence of the ethynyl (B1212043) group's π-system may also influence the reaction pathway, potentially participating in the stabilization of transient positive charges.

Transition metals are highly effective catalysts for the ring-opening of cyclopropanes due to their ability to insert into C-C bonds, a process driven by the release of ring strain. researchgate.net This process typically forms a metallacyclobutane intermediate, which can then undergo various transformations such as reductive elimination or β-hydride elimination to yield a range of products.

Palladium and platinum complexes are well-known to catalyze the ring-opening of strained carbocycles. nih.govnih.gov For this compound, a Pd(0) or Pt(0) catalyst would likely insert into one of the less sterically hindered C-C bonds (C1-C2 or C1-C3). This oxidative addition would form a pallada- or platinacyclobutane intermediate. Subsequent reductive elimination or reaction with other substrates can lead to a variety of functionalized products. For instance, in the presence of an appropriate coupling partner, cross-coupling reactions can occur. nih.gov The electronic nature of the substituents would make the C1 carbon atom electron-deficient, potentially directing the regioselectivity of the insertion.

Table 1: Representative Palladium and Platinum-Catalyzed Ring-Opening Reactions of Substituted Cyclopropanes

| Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂/PCy₃ | Aryl cyclopropyl (B3062369) ketones | (E)-α,β-Unsaturated ketones | N/A |

| PtCl₂ | Enyne with enol ether | Dihydrobenzofurans | nih.gov |

This table presents examples of related reactions to illustrate the potential transformations of the target compound.

Gold catalysts, particularly Au(I) complexes, are powerful π-acids that can activate the ethynyl group of this compound. frontiersin.orgnih.gov This activation can trigger intramolecular cyclization or rearrangement reactions where the cyclopropane ring participates as a nucleophile, leading to ring-opening. For example, a gold-catalyzed cycloisomerization could proceed through the attack of the cyclopropane C-C bond onto the gold-activated alkyne, resulting in complex carbocyclic structures. frontiersin.org

Copper catalysts are also effective in promoting ring-opening reactions, particularly with cyclopropanols, leading to β-trifluoromethyl ketones. dntb.gov.ua While the target compound is not a cyclopropanol, copper-catalyzed pathways involving radical intermediates or the formation of copper homoenolates could be envisaged, especially in the presence of suitable reagents. nih.govnih.gov Catalysis by other metals like cerium, zinc, and zirconium, often acting as Lewis acids, can also facilitate ring-opening by coordinating to the molecule and promoting bond cleavage, although specific examples for this substrate are less common.

Table 2: Examples of Gold and Copper-Catalyzed Reactions of Functionalized Cyclopropanes

| Catalyst | Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| IPrAuSbF₆ | Enyne with cyclopropane | Cycloisomerization/Ring Expansion | 1,2-Dihydroquinolines | frontiersin.org |

| Cu(I) | Trifluoromethyl-substituted cyclopropanes | C-C bond cleavage | Trifluoromethylated skeletons | rsc.org |

This table provides examples from related systems to suggest possible reactivity for this compound.

The significant electron-withdrawing effect of both the trifluoromethyl and ethynyl groups polarizes the C1-C2 and C1-C3 bonds of the cyclopropane ring, making the methylene carbons (C2 and C3) susceptible to nucleophilic attack. This reaction proceeds via an Sɴ2-type mechanism, where the nucleophile attacks a methylene carbon, leading to the cleavage of the opposite C-C bond and the formation of a carbanion at C1. This carbanion is stabilized by the adjacent electron-withdrawing CF₃ and ethynyl groups.

Strong nucleophiles such as azide (B81097) ions (N₃⁻) or alkoxides (from alcohols in the presence of a base) can readily open the ring. The resulting stabilized carbanion is then typically protonated upon workup to yield the final 1,3-difunctionalized product. This reactivity pattern is characteristic of "donor-acceptor" cyclopropanes, where the cyclopropane ring itself acts as the donor and the substituents are the acceptors.

The release of ring strain can also be achieved through thermal or photochemical energy input, leading to rearrangements. Thermally, this compound can undergo isomerization through homolytic cleavage of a C-C bond to form a diradical intermediate. This diradical can then undergo rearrangements and re-cyclization to form various isomers, or it can be trapped by other molecules. The presence of the ethynyl group allows for potential vinylidenecyclopropane-type rearrangements, which could lead to cyclopentene (B43876) derivatives.

Photoinduced rearrangements are also possible. researchgate.net Upon absorption of UV light, the molecule can be excited to a higher energy state, facilitating bond cleavage. Photochemical reactions of cyclopropanes can proceed through different pathways than thermal reactions, sometimes leading to unique products. For instance, photoinduced electron transfer processes could generate a radical cation of the cyclopropane, which would then be susceptible to ring-opening. nih.gov

Transition Metal-Catalyzed Cyclopropane Cleavage

Functionalization Reactions of the Ethynyl Group

The ethynyl group is a cornerstone of the molecule's synthetic utility, offering a gateway to a variety of molecular architectures through additions, couplings, and cycloadditions. Its reactivity is significantly influenced by the adjacent trifluoromethyl-substituted cyclopropyl ring, which imparts unique electronic properties to the alkyne.

Selective Addition Reactions to the Triple Bond

The carbon-carbon triple bond in this compound is susceptible to a range of addition reactions. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the molecule, making the terminal alkyne an electrophilic center and rendering it susceptible to nucleophilic conjugate additions, often referred to as Michael additions. acs.org This activation allows for the stereoselective formation of functionalized vinylcyclopropanes.

Heteronucleophiles, such as thiols (thiol-yne addition) and amines (amino-yne addition), are particularly effective for these transformations due to their prevalence in organic compounds and the high efficiency of the reaction. acs.org The reaction conditions can often be tuned to favor the formation of specific isomers, providing a high degree of control over the product's geometry. While direct studies on this compound are not extensively detailed, the principles of nucleophilic addition to activated alkynes are well-established. acs.org

Table 1: Representative Nucleophilic Additions to Activated Alkynes

| Nucleophile | Reagent Type | Product Type | Typical Conditions |

| Thiol (R-SH) | Soft Nucleophile | Vinyl Sulfide | Base catalyst (e.g., Et3N), Room Temp |

| Amine (R2-NH) | Hard/Soft Nucleophile | Enamine | Often proceeds without catalyst, may require heat |

| Alcohol (R-OH) | Hard Nucleophile | Vinyl Ether | Requires strong base or metal catalysis |

| Organocuprates | Soft Nucleophile | Substituted Alkene | Stoichiometric copper reagent, low temperature |

Cross-Coupling Reactions at the Alkyne Terminus

The terminal proton of the ethynyl group is acidic, allowing for its participation in a variety of powerful carbon-carbon bond-forming cross-coupling reactions. The Sonogashira coupling is arguably the most important of these, enabling the direct linkage of the terminal alkyne with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.orgyoutube.com

The Sonogashira reaction is highly valued for its mild reaction conditions and broad functional group tolerance, making it a cornerstone in the synthesis of complex molecules, pharmaceuticals, and organic materials. wikipedia.org The mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the aryl/vinyl halide to the palladium(0) catalyst. youtube.com Reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the active palladium(0) catalyst. youtube.com Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 2: Typical Conditions for Sonogashira Cross-Coupling

| Component | Example Reagents | Role in Reaction |

| Alkyne Substrate | This compound | Nucleophilic partner |

| Coupling Partner | Aryl iodides, Aryl bromides, Vinyl triflates | Electrophilic partner |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne by forming copper acetylide |

| Base | Diethylamine, Triethylamine | Deprotonates the terminal alkyne, neutralizes HX |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |

Cycloaddition Reactions Involving the Ethynyl Group

The ethynyl group serves as an excellent "dipolarophile" in 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition, for instance, involves the reaction of the alkyne with a 1,3-dipole, such as an organic azide, to form a triazole ring. wikipedia.org This reaction is a prime example of "click chemistry" due to its high efficiency, stereospecificity, and reliability.

The regioselectivity of the cycloaddition can often be predicted using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. nih.gov The electron-withdrawing trifluoromethyl group on the cyclopropane ring influences the electronic properties of the alkyne, affecting its HOMO-LUMO energy levels and thus its reactivity and the regiochemical outcome of the cycloaddition. nih.gov

Common 1,3-dipoles used in these reactions include:

Azides (R-N₃): Leading to the formation of 1,2,3-triazoles.

Nitrile Oxides (R-CNO): Yielding isoxazoles.

Nitrones (R₂-CN(O)R): Producing isoxazolidines.

Diazoalkanes (R₂-CN₂): Resulting in the formation of pyrazoles. researchgate.net

Reactivity of the Trifluoromethyl Group within the Cyclopropane Scaffold

The trifluoromethyl group is not merely a spectator substituent; its powerful electronic properties profoundly influence the reactivity of the entire molecule, including the cyclopropane ring itself.

Electronic Effects on Cyclopropane Reactivity

The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I). nih.gov This effect significantly polarizes the adjacent C-C bonds of the cyclopropane ring. The carbon atom to which the -CF₃ group is attached becomes highly electron-deficient.

Cyclopropane rings possess inherent strain and their C-C bonds have significant p-character, making them susceptible to ring-opening reactions under certain conditions, such as with strong electrophiles or nucleophiles. researchgate.netdalalinstitute.com The presence of the -CF₃ group enhances the electrophilicity of the adjacent cyclopropyl carbon, potentially making the ring more susceptible to nucleophilic attack and subsequent ring-opening compared to non-fluorinated analogues. nih.govnih.gov However, this enhanced susceptibility is often counterbalanced by the steric bulk of the trifluoromethyl group and the high strength of the C-F bonds.

Stability and Transformations of the Trifluoromethyl Moiety

A defining characteristic of the trifluoromethyl group is its exceptional stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. mdpi.com This inherent strength makes the -CF₃ group robust and chemically inert under a vast majority of reaction conditions, including those typically employed for the functionalization of the ethynyl group (e.g., Sonogashira coupling, cycloadditions). mdpi.comtcichemicals.com

This high stability is a key feature in medicinal chemistry, where the -CF₃ group is often incorporated into drug candidates to block metabolic degradation at that position, thereby increasing the compound's biological half-life. mdpi.com While selective transformations of C-F bonds within a trifluoromethyl group have been developed, they typically require harsh reagents, specific activating groups (often on aromatic systems), or specialized catalytic systems that are not generally compatible with the other functional groups present in this compound. tcichemicals.comresearchgate.net Therefore, in the context of the reactions discussed, the trifluoromethyl moiety is considered a stable and non-reactive component of the scaffold.

Computational Chemistry and Advanced Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties and reactivity of molecules like 1-Ethynyl-1-(trifluoromethyl)cyclopropane. researchgate.netresearchgate.net DFT methods offer a balance between computational cost and accuracy, making them suitable for studying complex reaction mechanisms. mdpi.comnih.gov By approximating the electron density of a system, DFT can predict a wide range of molecular properties, including geometries, energies, and reactivity indices. researchgate.net

Predicting Regioselectivity and Diastereoselectivity

DFT calculations are instrumental in predicting the regioselectivity and diastereoselectivity of reactions involving this compound. researchgate.net By analyzing the energies of different possible transition states, chemists can determine the most likely reaction pathways and, consequently, the major products. rsc.org For instance, in cycloaddition reactions, DFT can help identify which of the two reactive sites on the ethynyl (B1212043) group will preferentially react and from which face the dienophile will approach. researchgate.net This predictive power is crucial for designing stereoselective syntheses. rsc.org

The regioselectivity in reactions such as 1,3-dipolar cycloadditions can be rationalized through the analysis of nucleophilic and electrophilic interactions between the reacting species. researchgate.net DFT calculations can quantify these interactions and provide a theoretical basis for experimentally observed outcomes. The influence of substituents on the electronic properties of the reactants, which in turn dictates the regioselectivity, can also be systematically studied using DFT. researchgate.net

Elucidating Transition State Structures and Energy Profiles

A key application of DFT is the elucidation of transition state (TS) structures and the corresponding energy profiles of reactions. researchgate.netresearchgate.net A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure determines the kinetic feasibility of a reaction. scm.com DFT calculations can locate these saddle points on the potential energy surface, providing detailed geometric information about the TS. scm.com

| Parameter | Description |

| Transition State (TS) | A high-energy, unstable configuration of atoms that represents the point of maximum energy along a reaction coordinate. |

| Energy Profile | A graph that shows the change in potential energy of a system as a function of the reaction coordinate. |

| Activation Energy (ΔG‡) | The minimum amount of energy required for a chemical reaction to occur. |

Modeling Reaction Pathways and Intermediates

DFT is extensively used to model entire reaction pathways, including the identification of stable intermediates. researchgate.netresearchgate.net By mapping out the sequence of elementary steps from reactants to products, researchers can gain a comprehensive understanding of the reaction mechanism. researchgate.netresearchgate.net This includes the characterization of any short-lived intermediates that may be difficult to detect experimentally. researchgate.net

For complex, multi-step reactions involving this compound, DFT can help to distinguish between competing pathways and identify the most energetically favorable route. researchgate.net The ability to model these intricate reaction networks is a significant advantage of computational chemistry, providing insights that can guide the optimization of reaction conditions to favor the desired product. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of molecular motion. escholarship.org This is particularly useful for the conformational analysis of flexible molecules like this compound.

MD simulations can explore the potential energy surface of a molecule, identifying the various low-energy conformations (conformers) that it can adopt and the energy barriers between them. nih.govmdpi.com This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties. For this compound, MD simulations can reveal the preferred orientations of the ethynyl and trifluoromethyl groups relative to the cyclopropane (B1198618) ring.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including but not limited to DFT, provide a fundamental understanding of the electronic structure of this compound. naturalspublishing.comepfl.ch These calculations solve the Schrödinger equation (or an approximation thereof) to determine the distribution of electrons within the molecule. nih.gov The resulting electronic structure information is key to understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions. naturalspublishing.comlsu.edu

By analyzing the calculated electronic properties, such as charge distribution, dipole moment, and molecular orbitals, chemists can predict how the molecule will behave in a chemical reaction. lsu.edu For example, regions of high electron density are likely to be nucleophilic, while regions of low electron density will be electrophilic.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comnumberanalytics.com The energies and shapes of these frontier orbitals are critical in determining the feasibility and outcome of a reaction. numberanalytics.com

For this compound, FMO analysis can be used to predict its reactivity in various reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The spatial distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively, thus explaining the regioselectivity of reactions. researchgate.netyoutube.com

| Orbital | Description | Role in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. | Electron donor (nucleophile). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that does not contain electrons. | Electron acceptor (electrophile). youtube.com |